molecular formula C13H12N4O B12910952 Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)- CAS No. 825630-46-4

Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-

Cat. No.: B12910952
CAS No.: 825630-46-4
M. Wt: 240.26 g/mol
InChI Key: SFQGTHPNLKOAME-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that features a unique structure combining cyclopropyl, furan, and imidazo[1,2-a]pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step procedures. One common approach includes:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents such as peroxides or oxygen.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Specific pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to the presence of the cyclopropyl and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

825630-46-4

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-cyclopropyl-3-(furan-3-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H12N4O/c1-2-10(1)16-12-13-15-7-11(9-3-6-18-8-9)17(13)5-4-14-12/h3-8,10H,1-2H2,(H,14,16)

InChI Key

SFQGTHPNLKOAME-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=COC=C4

Origin of Product

United States

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